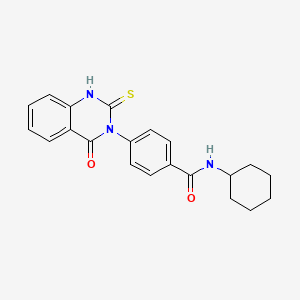

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as CHQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of quinazoline derivatives and has shown promising results in various biological assays.

Scientific Research Applications

Antiviral Activities

Novel quinazolinone derivatives, including compounds structurally related to N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, have been synthesized and evaluated for their antiviral activities. These compounds were tested against a range of respiratory and biodefense viruses, such as influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. Some derivatives showed promising antiviral activities, particularly against avian influenza (H5N1) virus, with significant selectivity indices indicating their potential as antiviral agents (Selvam et al., 2007).

Antitumor and Monoamine Oxidase Inhibition

Quinazolinone derivatives have also been explored for their potential in treating various cancers and for their monoamine oxidase inhibitory properties. Synthesis of 2-sulfanyl-substituted quinazolinone derivatives demonstrated significant antitumor and anti-monoamine oxidase activities. This indicates the versatility of quinazolinone scaffolds in developing therapeutic agents for both oncological and neurological conditions (Markosyan et al., 2015).

Synthetic Methodology Development

The chemical versatility of quinazolinone derivatives extends to their use in synthetic organic chemistry. Innovative methods have been developed for the efficient synthesis of quinazolinone-based heterocycles. For example, a transition-metal-free, K2S2O8-mediated methodology enables the synthesis of benzamidine and benzoxazine heterocycles from N-aryl benzylic amines, expanding the toolbox for accessing quinazolin-4(3H)-ones and related compounds (Laha et al., 2015).

Water-Solubility Enhancement

The quest for more water-soluble analogs of quinazolin-4-one-based antitumor agents has led to the synthesis of compounds with enhanced solubility and cytotoxicity. By introducing amino functionalities into the quinazolin-4-one ring, researchers have successfully created derivatives that are more water-soluble and, in some cases, possess significantly higher antitumor activity than their predecessors (Bavetsias et al., 2002).

properties

IUPAC Name |

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-19(22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)24-20(26)17-8-4-5-9-18(17)23-21(24)27/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNPGACNSGZFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)

![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)